2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine

GPCR Pharmacology Adenosine Receptor Binding Affinity

Generic benzimidazole substitutions risk invalidating structure-activity data due to distinct 5-methoxy electronic effects on CYP induction (32% vs 15% TCDD max) and target binding. This compound provides a consistent, high-purity scaffold for CNS lead optimization and adenosine receptor SAR. - 98% purity ensures reproducible cross-study results - Propan-2-amine side-chain offers unique steric profile for GPCR library expansion - Bulk quantities (up to 500g) available for multi-step synthesis without resupply delay

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B11060498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC2=C(N1)C=C(C=C2)OC)N
InChIInChI=1S/C11H15N3O/c1-11(2,12)10-13-8-5-4-7(15-3)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14)
InChIKeyQBYMXVMLSNEFHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-amine Chemical Profile


2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-amine (CAS 1279214-31-1) is a substituted benzimidazole derivative with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . The compound features a 5-methoxy substituent on the benzimidazole core and a propan-2-amine side chain at the 2-position, placing it within a class of heterocyclic building blocks commonly employed in medicinal chemistry and pharmaceutical research [1]. It is typically offered at a purity of 98% and serves as a versatile intermediate for the synthesis of more complex molecules targeting various biological pathways .

1
Heterocyclic building block for medicinal chemistry synthesis
Reactive primary amine enables rapid diversification
2
5-Methoxy substitution supports CNS drug-like property space
Moderate MW and lipophilicity reported
3
Benzimidazole core enables SAR and CYP interaction studies
Class-level evidence for methoxy-dependent CYP induction

Why 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-amine Is Irreplaceable


Generic substitution among benzimidazole derivatives is not scientifically sound due to the significant impact of even minor structural variations on biological activity and physicochemical properties. The 5-methoxy substitution on the benzimidazole core is known to enhance electron density and influence binding affinity, while the propan-2-amine side chain provides a unique steric and electronic profile compared to ethylamine or methylamine analogs [1]. These differences can lead to substantial variations in target engagement, as exemplified by studies showing that structurally related benzimidazoles exhibit divergent CYP1A1 induction profiles (e.g., 2-mercapto-5-methoxybenzimidazole inducing 32% of maximal TCDD response versus thiabendazole's 15%) [2]. Consequently, replacing this specific compound with a non-methoxylated or differently substituted analog risks invalidating downstream biological results.

5-Methoxy absence may shift CYP induction and receptor binding profiles; non-methoxylated analogs show altered bioactivity.
Propan-2-amine side chain provides distinct steric and electronic context vs. ethylamine or methylamine analogs, potentially affecting target engagement.
Unsubstituted or differently substituted benzimidazoles occupy different physicochemical property space, complicating direct replacement in SAR workflows.

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-amine: Differentiation Evidence


Adenosine A3 Receptor Binding Affinity Comparison

The 5-methoxy substituent on the benzimidazole core influences binding to the adenosine A3 receptor. While the target compound itself has not been directly assayed, a closely related analog, 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)quinoxaline, demonstrated a Ki > 1,000 nM for the human adenosine A3 receptor expressed in CHO cells [1]. This represents weak affinity, but serves as a benchmark for structure-activity relationship (SAR) studies. In contrast, compounds lacking the 5-methoxy group or with alternative substitutions may exhibit markedly different affinities, as the methoxy group is a known modulator of π-stacking and hydrogen-bonding interactions within the receptor binding pocket [2].

A3 Binding Affinity
Class-level
Analog (2-(5-methoxy-1H-benzo[d]imidazol-2-yl)quinoxaline) Ki > 1,000 nM at human A3; target compound not directly measured.
Supports 5-methoxy role in adenosine receptor recognition SAR.
Direct target data needed; analog benchmark only.
GPCR Pharmacology Adenosine Receptor Binding Affinity

CYP1A1 Induction: Methoxy-Substituted Benzimidazole

The methoxy-substituted benzimidazole core can significantly alter metabolic enzyme induction profiles. In a study of benzimidazole derivatives in rat hepatoma H4IIE cells, 2-mercapto-5-methoxybenzimidazole induced CYP1A1 mRNA to 32% of the maximal induction seen with TCDD, whereas thiabendazole and carbendazim induced only approximately 15% [1]. This demonstrates that the 5-methoxy group contributes to a >2-fold increase in CYP1A1 induction potential compared to other common benzimidazole derivatives. This class-level inference suggests that the 5-methoxy substitution in the target compound may similarly influence CYP enzyme regulation, which is a critical consideration for researchers evaluating compound safety and drug-drug interaction liability.

CYP1A1 Induction
Class-level
~2.1-fold higher induction vs. common benzimidazoles (32% vs. ~15% of TCDD max in rat hepatoma cells).
Indicates 5-methoxy group influences CYP regulation.
Inferred from 2-mercapto-5-methoxy analog; direct compound data needed.
Drug Metabolism CYP Induction Toxicology

Molecular Weight and Lipophilicity Differences

The 5-methoxy substitution increases the molecular weight of the compound to 205.26 g/mol, compared to 175.23 g/mol for the unsubstituted 2-(1H-benzimidazol-2-yl)propan-2-amine . This addition of 30 Da (a ~17% increase) also modifies the calculated partition coefficient (cLogP), as the methoxy group contributes to increased lipophilicity (estimated ΔcLogP ≈ +0.3 to +0.5) [1]. These changes impact passive membrane permeability and solubility, which are key parameters in drug discovery. The specific balance of molecular weight and lipophilicity for this compound places it in a distinct property space compared to its unsubstituted or halogenated counterparts, making it more suitable for lead optimization in central nervous system (CNS) programs where moderate lipophilicity and low molecular weight are desirable.

Physicochemical Profile
Cross-study
MW 205.26 g/mol vs. 175.23 g/mol (unsubstituted); estimated ΔcLogP ≈ +0.3–0.5.
Places compound in reported CNS drug-like property space.
Calculated values; experimental logP/logD verification recommended.
Physicochemical Properties Drug-likeness Medicinal Chemistry

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-amine: Application Scenarios


CNS Drug Discovery: BBB Penetration Optimization

The compound's molecular weight (205.26 g/mol) and predicted lipophilicity profile, derived from the 5-methoxy group, align with parameters favorable for CNS drug candidates [1]. It is best utilized as a synthetic intermediate or a starting scaffold in programs targeting neurological disorders where modulation of adenosine receptors or other GPCRs is desired. Its specific substitution pattern differentiates it from other benzimidazole building blocks and may offer a more favorable balance of permeability and solubility for CNS applications.

Metabolic Stability & CYP Interaction Studies

Based on class-level evidence showing that 5-methoxy-substituted benzimidazoles can differentially induce CYP1A1 (32% of TCDD max vs. 15% for non-methoxylated analogs) [2], this compound is a valuable tool for investigating structure-metabolism relationships. Researchers can use it as a benchmark to study how the methoxy group influences CYP enzyme induction and to develop compounds with reduced drug-drug interaction potential.

Adenosine A3 Receptor SAR Exploration

The compound serves as a key analog in SAR studies of adenosine A3 receptor ligands. The weak affinity (Ki > 1,000 nM) of the structurally related 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)quinoxaline [3] provides a baseline for understanding how the benzimidazole core and its substituents affect receptor binding. This compound can be used to explore modifications that enhance affinity and selectivity, contributing to the development of novel A3 receptor modulators.

Heterocyclic Library Building Block

As a commercially available benzimidazole derivative with a reactive primary amine, this compound is an ideal starting material for the synthesis of diverse heterocyclic libraries. Its 5-methoxy group provides a handle for further functionalization or can serve as a fixed element in SAR studies, allowing chemists to rapidly explore chemical space around this scaffold.

Application
Selection Property
Validation Focus
CNS lead optimization
Moderate molecular weight and lipophilicity profile
Permeability and brain exposure assays
CYP induction / DDI risk assessment
5-Methoxy substitution influence on CYP enzymes
CYP1A1 induction screening
Adenosine A3 receptor SAR
Benzimidazole core with methoxy handle
Binding affinity and selectivity profiling
Heterocyclic library synthesis
Reactive primary amine for diversification
Library expansion and SAR exploration
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